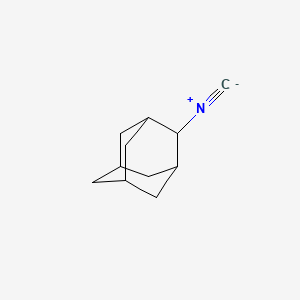
2-Adamantyl isocyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Adamantyl isocyanide is a unique organic compound characterized by the presence of an adamantane structure bonded to an isocyanide group. The adamantane moiety provides a rigid, cage-like structure, which imparts unique physical and chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-adamantyl isocyanide typically involves the conversion of 2-adamantylamine to the corresponding isocyanide. One common method is the dehydration of 2-adamantylformamide using phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanide .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing exposure to hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions: 2-Adamantyl isocyanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The isocyanide group can act as a nucleophile in substitution reactions with alkyl halides, leading to the formation of secondary amides.
Multicomponent Reactions: It participates in multicomponent reactions such as the Ugi reaction, where it reacts with aldehydes, amines, and carboxylic acids to form peptidomimetic compounds.
Radical Reactions:
Common Reagents and Conditions:
Phosphorus Oxychloride (POCl3): Used in the dehydration of formamides to isocyanides.
Triethylamine: Acts as a base in the synthesis of isocyanides.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical-based functionalization.
Major Products:
Secondary Amides: Formed through nucleophilic substitution reactions.
Peptidomimetics: Resulting from multicomponent reactions.
Aplicaciones Científicas De Investigación
2-Adamantyl isocyanide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-adamantyl isocyanide involves its reactivity as both a nucleophile and an electrophile. The isocyanide group can participate in nucleophilic substitution reactions, forming secondary amides through the attack on electrophilic centers.
Comparación Con Compuestos Similares
1-Adamantyl isocyanide: Similar structure but with the isocyanide group attached to the 1-position of the adamantane ring.
tert-Butyl isocyanide: Another bulky isocyanide with a different alkyl group.
Cyclohexyl isocyanide: A less rigid structure compared to adamantyl isocyanides.
Uniqueness: 2-Adamantyl isocyanide is unique due to the rigid, cage-like structure of the adamantane moiety, which imparts stability and distinct reactivity compared to other isocyanides. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Propiedades
IUPAC Name |
2-isocyanoadamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDBCXOTKYKEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
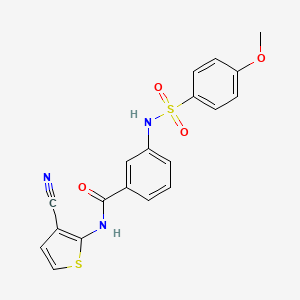
![Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate](/img/structure/B2965512.png)
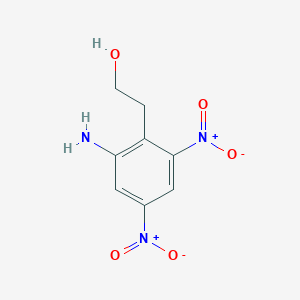
![1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2965517.png)
![N-(3,4-DIFLUOROPHENYL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2965519.png)

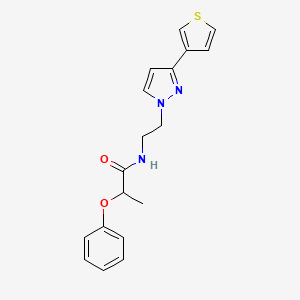
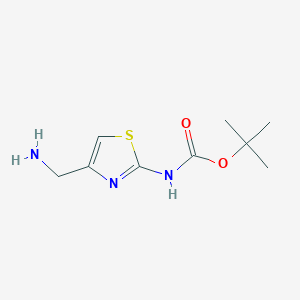
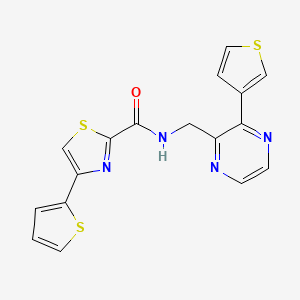
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2965526.png)

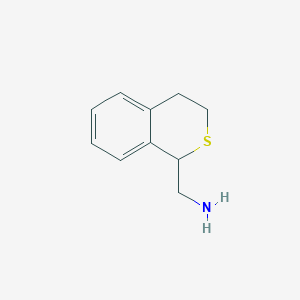
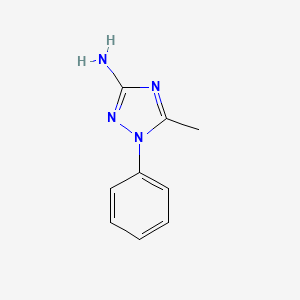
![2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol](/img/structure/B2965534.png)
